N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
This compound features a structurally complex scaffold combining a 1,4-dihydropyridin-4-one core with a benzodioxole moiety and a 4-chlorophenylsulfanyl substituent. The dihydropyridinone ring is substituted at the 2-position with a [(4-chlorophenyl)sulfanyl]methyl group and at the 5-position with a methoxy group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S/c1-29-22-11-26(17(9-19(22)27)13-32-18-5-3-16(24)4-6-18)12-23(28)25-10-15-2-7-20-21(8-15)31-14-30-20/h2-9,11H,10,12-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKQDMJAXMMOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)Cl)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The 1,4-dihydropyridin-4-one core in the target compound distinguishes it from analogs like 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides (), which feature an oxadiazole ring. Computational studies (e.g., ring puckering analysis as in ) could further elucidate how the dihydropyridinone’s planarity or distortion impacts bioactivity .
Substituent Analysis
- 4-Chlorophenylsulfanyl Group : Shared with compounds like N-(5-chloropyridin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide (), this group enhances lipophilicity and may contribute to antimicrobial activity via hydrophobic interactions. In , derivatives with 4-chlorophenyl moieties (e.g., 6f , 6o ) showed potent antimicrobial activity, suggesting this substituent is critical for target engagement .
- Benzodioxolylmethyl Acetamide : Unique to the target compound, this group may improve metabolic stability compared to simpler alkyl/aryl acetamides (e.g., 6a-o in ), which exhibited variable cytotoxicity .
Data Tables
Table 1. Structural and Bioactive Comparison of Selected Analogs
Table 2. Physicochemical Properties (Predicted)
| Compound | LogP | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~3.5 | ~485 | 2 | 7 |
| 6f () | 2.8 | 392 | 1 | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
